molecular formula C7H14O2 B13754248 5-Methoxyhexan-2-one

5-Methoxyhexan-2-one

Cat. No.: B13754248
M. Wt: 130.18 g/mol
InChI Key: VSAGSNXAQBVOAJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Alkoxy ketones, including the γ-alkoxy ketone scaffold of 5-Methoxyhexan-2-one, are valuable building blocks in organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations. Research has focused on developing efficient and stereoselective methods to synthesize these compounds, as the precise arrangement of atoms is often crucial for their application in constructing more complex molecules.

Several synthetic strategies have been developed to access γ-alkoxy ketones and related structures. These methods often aim to control the stereochemistry at the carbon atoms bearing the hydroxyl and alkoxy groups.

Aldol-Type Reactions : The condensation of chiral α-sulphinyl hydrazones with chiral racemic aldehydes has been shown to produce optically active γ-alkoxy-β-hydroxy ketones with good to excellent control over the stereochemical outcome. rsc.org Another approach involves the amine-catalyzed aldol-type addition of vinylcarbonyl units to α-alkoxy aldehydes. tandfonline.com

Metal-Catalyzed and Mediated Reactions : Iron carbonyls have been used to mediate the reaction of γ-benzyloxy-α,β-unsaturated ketones with various nucleophiles, such as silyl (B83357) enol ethers, to form γ-alkoxy ketone derivatives. uwindsor.ca More recently, a nickel-catalyzed method was developed for synthesizing γ-alkyl ketones through the cross-electrophile coupling of cyclopropyl (B3062369) ketones and alkyl chlorides, a reaction that highlights modern approaches to forming carbon-carbon bonds at the γ-position. rsc.org

Asymmetric Allylboration : The asymmetric γ-alkoxyallylboration of ketones has been demonstrated as a powerful method for creating β-alkoxy tert-homoallylic alcohols, which are precursors to γ-alkoxy ketones. This technique can achieve high levels of diastereoselectivity and enantioselectivity. acs.org

Lewis Acid Catalysis : Simple procedures for synthesizing γ-alkoxy-α-keto esters involve the Lewis acid-catalyzed reaction of acetals with acrylic esters. researchgate.net

These diverse synthetic routes underscore the importance of the alkoxy ketone framework in modern organic chemistry, providing chemists with tools to build complex molecular architectures.

Significance in Contemporary Chemical and Biological Sciences

The significance of alkoxy ketones lies primarily in their role as intermediates for the synthesis of biologically active compounds and complex natural products. The presence of both a reactive carbonyl group and a modifying alkoxy group allows for sequential chemical modifications, making them ideal starting points for building molecular diversity.

Heterocyclic Chemistry : β,γ-Unsaturated γ-alkoxy-α-keto esters are used as building blocks to prepare fused heterocyclic compounds. thieme-connect.com For instance, their reaction with 5-aminopyrazoles provides a regioselective method for synthesizing pyrazolo[1,5-a]pyrimidines. thieme-connect.comresearchgate.net This class of heterocyclic compounds is considered to have high potential in medicinal chemistry as they are structurally similar to several marketed pharmaceuticals. thieme-connect.com

Natural Product Synthesis : The asymmetric γ-alkoxyallylboration of ketones has been applied to the direct synthesis of a precursor for fostriecin, a cytotoxic natural product. acs.org The α,β-unsaturated α′-alkoxy ketone motif is also a recurring structural element in various natural products and bioactive molecules. acs.org

Bioactive Molecules : Alkoxy groups have been incorporated into complex molecules to modulate their biological activity. In the synthesis of 19-nor-vitamin D3 derivatives, C2-alkoxy substituted ketones were used as key intermediates. researchgate.netnih.gov The resulting molecules showed potent cell-differentiating activity, with one α-methoxy-substituted derivative being 26-fold more potent than the natural active form of vitamin D3. researchgate.netnih.gov Furthermore, certain aromatic ketones with fluoro-alkoxy groups have demonstrated potent pharmacological activity against malaria. google.com

Historical Perspectives on Related Ketone Chemistry

Ketones are a cornerstone of organic chemistry, with their chemistry having been explored since the 19th century. Initially studied for their solvent properties and presence in natural sources, the reactivity of the carbonyl group quickly became a central theme in the development of synthetic organic chemistry.

The evolution of ketone chemistry can be seen as a progression from simple transformations to highly complex and selective reactions. Early research focused on fundamental reactions like nucleophilic addition, enolate formation, and condensation reactions (e.g., the aldol (B89426) condensation). These reactions provided the basis for constructing larger carbon skeletons.

In the 20th century, the development of organometallic reagents, such as Grignard and organolithium reagents, revolutionized ketone synthesis. However, these powerful nucleophiles often led to over-addition, converting ketones into tertiary alcohols. A significant advancement came with the Weinreb-Nahm ketone synthesis in 1981, which utilized a special N,O-dimethylhydroxylamide (Weinreb amide) that reacts with organometallic reagents to form a stable chelated intermediate, preventing over-addition and cleanly yielding the desired ketone.

The study of functionalized ketones, such as alkoxy ketones, represents a further maturation of the field. The introduction of a second functional group, like the ether in this compound, presents new synthetic challenges and opportunities. Chemists developed methods to selectively react one functional group in the presence of the other and to control the stereochemistry of adjacent chiral centers. Research into the reactivity of α- and β-alkoxy ketones with organometallic reagents, for example, provided kinetic evidence for chelation, where the alkoxy oxygen coordinates to the metal center, influencing the stereochemical course of the reaction. acs.org This deeper mechanistic understanding has enabled the design of highly selective syntheses for complex targets, including pharmaceuticals and natural products. acs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-methoxyhexan-2-one

InChI

InChI=1S/C7H14O2/c1-6(8)4-5-7(2)9-3/h7H,4-5H2,1-3H3

InChI Key

VSAGSNXAQBVOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)OC

Origin of Product

United States

Synthetic Methodologies for 5 Methylhexan 2 One and Its Key Intermediates

Direct Synthesis Approaches

Direct methods for synthesizing 5-methylhexan-2-one primarily involve the formation of the carbon skeleton from smaller precursor molecules.

Aldol (B89426) Condensation Strategies

A prominent method for the production of 5-methylhexan-2-one is the aldol condensation of acetone (B3395972) and isobutyraldehyde (B47883). chemdad.comchemicalbook.com This reaction can be performed in either one or two steps and can be carried out in the liquid or gas phase. chemdad.comchemicalbook.com The initial reaction forms a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. concordia.ca Subsequent hydrogenation of the unsaturated ketone yields 5-methylhexan-2-one.

The use of catalysts is crucial in this process. For instance, proline-catalyzed aldol condensation between acetone and isobutyraldehyde has been shown to proceed with good yield and high enantioselectivity at room temperature. acs.org In some variations, acetone is used in large excess to serve as both a reagent and a solvent, which helps to suppress side reactions like the dehydration of the initial aldol adduct or the self-condensation of isobutyraldehyde. concordia.ca Sodium hydroxide (B78521) can also be used as a base catalyst for this condensation. chegg.com

Table 1: Catalysts and Conditions for Aldol Condensation

Catalyst Reactants Key Conditions Outcome Reference
L-proline Acetone, Isobutyraldehyde Room temperature Good yield, high enantioselectivity acs.org
Sodium hydroxide (aq) Acetone, Isobutyraldehyde 0-23 °C Formation of 4-hydroxy-5-methylhexan-2-one chegg.com
LDA (Lithium diisopropylamide) Acetone, Isobutyraldehyde Low temperature, anhydrous Proposed for directed aldol reaction chemicalforums.com

Reductive Alkylation Pathways

Reductive alkylation provides another route to 5-methylhexan-2-one and its derivatives. This method can be used to synthesize N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (BMPPD) from 5-methyl-2-hexanone (B1664664) via the reductive alkylation of p-nitroaniline using copper-based catalysts. chemdad.comchemicalbook.com

Another example involves the reductive alkylation of p-aminodiphenylamine (p-ADPA) with methyl isobutyl ketone (MIBK), a structural isomer of 5-methylhexan-2-one, to produce N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), a rubber antioxidant. rsc.org This reaction proceeds through the formation of an imine (Schiff base) followed by hydrogenation in the presence of a metal catalyst. rsc.org Platinum-based catalysts supported on mesoporous carbon have shown high activity and stability for this type of transformation. rsc.orgrsc.org The reaction conditions, such as temperature and pressure, are critical for achieving high conversion and selectivity. rsc.orgniscpr.res.in

Table 2: Reductive Alkylation Reaction Parameters

Reactants Catalyst Temperature Pressure Product Reference
p-Aminodiphenylamine, Methyl isobutyl ketone Pt/Mesoporous Carbon 373 K 2.5 MPa (H₂) N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine rsc.org
4-Nitrodiphenylamine, Methyl isoamyl ketone Not specified 20°C (initial) to 120°C 2.1 MPa (H₂) N-1,4-(dimethylamyl)-N'-phenyl-p-phenylenediamine google.com
Ethanolamine, Benzaldehyde Copper chromite 140°C 50 atm N-benzylethanolamine niscpr.res.in

Catalytic Hydrogenation of Unsaturated Precursors

The catalytic hydrogenation of unsaturated precursors is a key step in several synthetic routes to 5-methylhexan-2-one. For instance, mesityl oxide (4-methyl-3-penten-2-one), which can be produced from the dimerization of acetone, can be selectively hydrogenated to yield methyl isobutyl ketone. ub.edu This process is often carried out using palladium catalysts, and kinetic studies have pointed to a Langmuir-Hinshelwood mechanism. High selectivity towards the desired ketone is achievable under optimized conditions, minimizing the over-hydrogenation to the corresponding alcohol.

Similarly, the hydrogenation of 5-methyl-3-hexen-2-one, the product of the aldol condensation of acetone and isobutyraldehyde, leads to 5-methylhexan-2-one.

Synthesis of Functionalized 5-Methylhexan-2-one Derivatives

Functionalized derivatives of 5-methylhexan-2-one are important intermediates in organic synthesis.

Oxime Formation through Hydroxylamine (B1172632) Reactions

5-Methyl-2-hexanone can be converted to its corresponding oxime, 5-methyl-2-hexanone oxime, through a reaction with hydroxylamine. ontosight.ai This reaction is a standard method for converting ketones into oximes and typically involves treating the ketone with hydroxylamine, often in the presence of an acid catalyst. ontosight.ainumberanalytics.com The resulting oxime has applications in various fields, including as an intermediate in the synthesis of other compounds. ontosight.ai The reaction mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com

Table 3: Oxime Formation Conditions

Starting Material Reagent Conditions Product Reference
5-Methyl-2-hexanone Hydroxylamine Acidic conditions 5-Methyl-2-hexanone oxime ontosight.ai
Carbonyl compound Hydroxylamine Acid-catalyzed (e.g., HCl, pyridine) Oxime numberanalytics.com

Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that can be used to introduce an aminomethyl group onto a ketone. organic-chemistry.orgwikipedia.org This reaction involves an enolizable ketone (like 5-methylhexan-2-one), an aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino ketone, also known as a Mannich base. wikipedia.org

A specific application is the synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one. Traditional methods for this synthesis have faced challenges, including the need for low temperatures and issues with by-product formation. vulcanchem.com However, an improved two-step process has been developed. vulcanchem.comgoogle.com This process starts with 5-methyl-3-hexene-2-ketone, which reacts with an organosilicon compound in the presence of a copper hydride triphenylphosphine (B44618) complex catalyst to form an enol silyl (B83357) ether intermediate. This intermediate then undergoes a Mannich reaction with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide, catalyzed by a Lewis acid, to yield the final product with high purity and good yield. vulcanchem.comgoogle.com

Synthesis via Esterification and Subsequent Reduction

The synthesis of ketones through the esterification of carboxylic acids followed by reduction of the resulting ester is a fundamental approach in organic chemistry. This two-step process offers a versatile pathway to a wide range of ketone structures. Initially, a carboxylic acid is converted into an ester. This transformation is crucial as esters are generally more amenable to certain types of reductions than the parent carboxylic acids.

Following esterification, the ester is subjected to a reduction reaction. A common method for this conversion is the use of organometallic reagents, which can effectively transform the ester into the desired ketone. For instance, the reaction of an ethanethiol (B150549) ester with an organozinc reagent in the presence of a palladium catalyst can yield the corresponding ketone. scielo.br This method is noted for its mild reaction conditions and tolerance of various functional groups, including aldehydes, esters, and aryl bromides. scielo.br

The general applicability of this synthetic route allows for the creation of multifunctional compounds. Ethanethiol esters, which can be prepared from the corresponding acids, serve as effective substrates in these palladium-catalyzed reactions. scielo.br The choice of the organometallic reagent dictates the nature of the alkyl or aryl group introduced, providing a modular approach to ketone synthesis.

Approaches to Chiral Analogs and Leucine (B10760876) Derivatives

The synthesis of chiral analogs and derivatives of ketones often involves leveraging the stereochemistry of readily available starting materials like amino acids. Leucine, in particular, serves as a valuable chiral precursor for the synthesis of various chiral molecules, including ketones. nih.govnih.gov

One established method for creating α-amino ketones from leucine involves the reaction of organometallics with an N-methoxy-N-methylamide derivative of leucine. rsc.org This approach allows for the introduction of various side chains, leading to a diverse set of α-amino ketones. rsc.org The stereoselectivity of the subsequent reduction of these ketones has also been a subject of study, aiming to produce specific stereoisomers of the corresponding α-amino alcohols. rsc.org

Furthermore, leucine derivatives can be incorporated into more complex structures. For example, symmetrical di-leucine-containing ketones have been synthesized from di-amino acetone. researchgate.net This synthesis involves a sequence of reactions including amide bond formation and deprotection steps. researchgate.net The resulting di-leucine ketone derivatives have been explored for their potential as protease inhibitors. researchgate.net The use of amino acids like leucine as starting materials provides a straightforward way to introduce chirality into the target molecule, which is crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Trifluoromethylated Analogs Synthesis

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical and chemical properties, such as lipophilicity and metabolic stability. Consequently, the synthesis of α-trifluoromethyl ketones is an area of considerable interest. mdpi.com

Several strategies have been developed for the synthesis of these compounds. One common approach involves the trifluoromethylation of ketone precursors like enol acetates, metal enolates, or silyl enol ethers using radical or electrophilic trifluoromethylating agents. mdpi.comresearchgate.net Another method is the direct 1,2-oxidative trifluoromethylation of olefins using a silver-based trifluoromethyl source and an oxidant, which provides access to a variety of α-trifluoromethyl-substituted ketones. mdpi.com This protocol has been shown to be scalable and the resulting ketones can be further derivatized. mdpi.com

Alternative methods include the reaction of aroyl fluorides with a trifluoromethyl source catalyzed by photoredox and N-heterocyclic carbene systems. researchgate.net Additionally, the direct trifluoromethylation of enolizable carboxylic acids has been achieved by generating an enediolate which is then trifluoroacetylated, followed by decarboxylation to yield the trifluoromethyl ketone. organic-chemistry.org These varied synthetic routes highlight the importance and ongoing development of methods to access this valuable class of compounds.

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is paramount in chemical synthesis to maximize yield, purity, and selectivity. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time.

Catalyst Systems for Enhanced Yield and Purity

The choice of catalyst is critical in many organic transformations for achieving high yield and purity. For instance, in the α-alkenylation of ketones with primary alcohols, an iron-catalyzed system has been developed that produces α,β-unsaturated ketones with excellent yields and selectivity. mdpi.com The optimization of this system involved screening different iron catalysts, ligands, bases, and solvents. mdpi.com

Similarly, palladium-based catalysts are widely used. A bipyridyl-cinchona alkaloid-based palladium catalytic system has been reported for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with appreciable yields and selectivity. rsc.org The effectiveness of such catalytic systems often depends on the specific combination of the metal center and the coordinating ligand. For the synthesis of linear ketones via nickel-catalyzed alkylation of ketone enolates, the use of a specific nickel precatalyst in combination with a phenanthroline ligand was found to be optimal. sci-hub.se

The use of acid catalysts can also significantly improve reaction outcomes. For example, in the formation of a hemiacetal, screening various acid catalysts revealed that p-TsOH and HCl gave the best yields and purity. researchgate.net These examples underscore the importance of catalyst selection and optimization in achieving desired synthetic outcomes.

Stereoselective and Diastereoselective Synthesis

Controlling stereochemistry is a central goal in modern organic synthesis, particularly for the preparation of chiral molecules. Stereoselective and diastereoselective reactions aim to produce a specific stereoisomer of a product.

For instance, the diastereoselective synthesis of complex ketones can be achieved through radical-mediated C-H functionalization reactions. A method has been described for a regioselective 1,5-hydrogen transfer followed by a C-C bond formation to produce elaborated fused ketones with high stereoselectivity. nih.gov Another example is the diastereoselective synthesis of pentasubstituted γ-butyrolactones from silyl glyoxylates and ketones via a double Reformatsky reaction, which generates three contiguous stereocenters with high diastereoselectivity. nih.gov

The addition of nucleophiles to ketones can also be rendered diastereoselective. The reaction of γ-substituted allylic nucleophiles with ketones has been shown to produce tertiary homoallylic alcohols with high diastereoselectivity, with the outcome depending on the Lewis acid used. epa.gov Furthermore, the synthesis of hexasubstituted ketones with adjacent stereogenic quaternary carbon centers has been achieved in a diastereoselective manner, demonstrating that the choice of reagents can control the formation of either the DL- or meso-diastereomer. ucla.edu A patent also describes the stereoselective synthesis of (+)-tetrabenazine using an asymmetric organic catalyst in a Mannich-Michael reaction involving 5-methyl-3-methylenehexan-2-one. google.com

Isolation and Purification Techniques in Organic Synthesis

After a chemical reaction is complete, the desired product must be isolated from the reaction mixture and purified. A variety of techniques are employed for this purpose, chosen based on the physical and chemical properties of the compound and its impurities.

Common purification methods for ketones and other organic compounds include:

Distillation: This technique is used to purify liquids with different boiling points. sapub.org For ketones, fractional distillation can separate the product from unreacted starting materials and byproducts. google.com

Recrystallization: This is a primary method for purifying solid compounds. It involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. sapub.org

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, often an aqueous and an organic layer. nih.govstudymind.co.uk A specific application for ketones is bisulfite extraction, where reactive ketones form charged bisulfite adducts that can be separated into an aqueous layer. nih.gov

Chromatography: Techniques like column chromatography are powerful tools for separating components of a mixture based on their differential adsorption to a stationary phase.

The choice of purification method is crucial for obtaining a compound of high purity, which is essential for its characterization and subsequent use. google.com

Chemical Reactivity and Mechanistic Studies of 5 Methylhexan 2 One

Nucleophilic Addition Reactions at the Carbonyl Center

The most characteristic reaction of ketones, including 5-methoxyhexan-2-one, is nucleophilic addition to the carbonyl group. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. ncert.nic.in

The reactivity of the ketone is influenced by both steric and electronic factors. In this compound, the carbonyl group is sterically hindered on one side by a methyl group and on the other by a larger methoxybutyl group. Aldehydes are generally more reactive than ketones because they have at least one small hydrogen atom attached to the carbonyl carbon, making them less sterically hindered. ncert.nic.inlibretexts.org

The presence of the methoxy (B1213986) group at the 5-position is not expected to have a strong electronic influence on the distant carbonyl carbon. Its primary effect would be steric. However, in related α-methoxy ketones, the oxygen atom can significantly influence reactivity. acs.org For this compound, standard nucleophilic additions, such as the formation of cyanohydrins with hydrogen cyanide or the reaction with organometallic reagents (e.g., Grignard reagents), are expected to proceed, though potentially slower than with less hindered ketones. ncert.nic.in

Oxidation Pathways and Derivative Formation

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes which are easily oxidized to carboxylic acids. knockhardy.org.uk Vigorous oxidation of ketones, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and forcing conditions (high temperature, extreme pH), can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group. For an asymmetrical ketone like this compound, this would result in a mixture of carboxylic acid products.

Another potential reaction pathway involves the α-position to the carbonyl. For instance, a process for the α-methoxymethylation of ketones using methanol (B129727) as a C1 source has been developed, proceeding through a radical pathway. rsc.org While this describes adding a methoxymethyl group, it highlights the reactivity at the alpha-carbon. Furthermore, ketones with at least one α-methyl group can undergo the haloform reaction when treated with a base and a halogen, yielding a carboxylate and a haloform (e.g., chloroform, bromoform). This compound, having a methyl group attached to the carbonyl, would be expected to give a positive haloform test. ncert.nic.in

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 5-methoxyhexan-2-ol. This is a common and synthetically useful transformation.

Standard laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). knockhardy.org.uk NaBH₄ is a milder, more selective reagent typically used in protic solvents like methanol or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step to protonate the resulting alkoxide. libretexts.org The general reaction is the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation.

Table 1: Common Reagents for Ketone Reduction

ReagentFormulaTypical SolventsComments
Sodium BorohydrideNaBH₄Methanol, EthanolMild and selective for aldehydes and ketones. knockhardy.org.uk
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFVery powerful, non-selective; reduces esters, carboxylic acids, etc. libretexts.org
Catalytic HydrogenationH₂ / Catalyst (Pd, Pt, Ni)Ethanol, Acetic AcidCan also reduce C=C double bonds if present.

The reduction of the related compound 5-methylhexan-2-one yields 5-methylhexan-2-ol. chembk.comnist.gov By analogy, the reduction of this compound is a reliable method to synthesize 5-methoxyhexan-2-ol.

Substitution Reactions of Functional Groups

While the primary reactivity of a simple acyclic ketone is at the carbonyl group, the methoxy group in this compound introduces an ether linkage, which can undergo substitution reactions under specific conditions. Ethers are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr).

This reaction, known as ether cleavage, would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (I⁻ or Br⁻). In the case of this compound, this could potentially lead to the formation of 5-hydroxyhexan-2-one and methyl halide. For the structurally similar 4-methoxy-5-methylhexan-2-one, substitution of the methoxy group via nucleophilic substitution reactions has been noted as a possible transformation. Additionally, studies on certain α-amino ketone syntheses have shown that methoxy groups on the ketone substrate can sometimes lead to side reactions, indicating their potential involvement under specific catalytic conditions. rsc.org

Comparative Reactivity with Structurally Similar Compounds

The reactivity of this compound can be better understood by comparing it to its non-methoxylated analog, 5-methylhexan-2-one, and other ketones.

This compound vs. 5-Methylhexan-2-one:

Electronic Effects: The primary difference is the presence of the oxygen atom in the methoxy group. Oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect. However, given its distance from the carbonyl group (at the 5-position), this electronic effect on the electrophilicity of the carbonyl carbon is minimal.

Steric Effects: The methoxy group is sterically similar to an ethyl group. Therefore, the steric hindrance around the carbonyl group in this compound is comparable to that in a simple aliphatic ketone.

Alternative Reactivity: The key difference lies in the potential for the methoxy group itself to react, for example, via ether cleavage with strong acids, a pathway unavailable to 5-methylhexan-2-one.

Reactivity vs. Other Ketones:

Compared to Aldehydes: Like all ketones, this compound is less reactive towards nucleophiles than corresponding aldehydes (e.g., hexanal) due to greater steric hindrance and the electron-donating nature of the two alkyl groups attached to the carbonyl carbon, which reduces its electrophilicity. ncert.nic.inlibretexts.org

Compared to α-Methoxy Ketones: Ketones with a methoxy group directly at the α-position exhibit more complex reactivity. The α-heteroatom can influence the stereochemical outcome of reactions like transfer hydrogenation and may participate in chelation with metal catalysts, altering reaction pathways. acs.org This direct electronic influence is absent in this compound where the methoxy group is remote.

Table 2: Comparison of General Reactivity

CompoundKey Structural FeatureExpected Reactivity at CarbonylOther Potential Reactions
This compound Methoxy group at C5Standard ketone reactivity (nucleophilic addition, reduction).Ether cleavage with strong acids.
5-Methylhexan-2-one Methyl group at C5Standard ketone reactivity, similar to the methoxy analog. solubilityofthings.comC-H activation under specific conditions.
Hexanal Aldehyde groupMore reactive than ketones in nucleophilic addition; easily oxidized. ncert.nic.inPolymerization.
α-Methoxy Ketone Methoxy group at CαReactivity influenced by chelation and strong inductive effects. acs.orgEnolization can be affected.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. unl.edunih.govcore.ac.ukuobasrah.edu.iq For 5-Methoxyhexan-2-one, ¹H and ¹³C NMR spectra provide definitive evidence for its structural arrangement.

In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment. Protons near electronegative atoms, like the oxygen in the carbonyl and methoxy (B1213986) groups, are deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing information on the connectivity of protons.

Similarly, a ¹³C NMR spectrum shows a single peak for each unique carbon atom. The carbon of the carbonyl group is highly deshielded and appears significantly downfield, typically in the range of 200-220 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H1 (CH₃-C=O) ~2.1 Singlet (s)
H3 (-CH₂-) ~2.5 Triplet (t)
H4 (-CH₂-) ~1.6-1.7 Multiplet (m)
H5 (-CH(OCH₃)-) ~3.4-3.5 Multiplet (m)
H6 (-CH₃) ~1.1 Doublet (d)

¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 ~30
C2 (C=O) ~209
C3 ~45
C4 ~35
C5 ~78
C6 ~20

Note: The data presented are predicted values based on standard NMR principles and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uklibretexts.org When coupled with an ionization method like Electron Ionization (EI), the molecular ion of this compound will undergo fragmentation, producing a unique pattern of fragment ions that aids in its identification. libretexts.orgmiamioh.eduyoutube.com

The molecular ion peak [M]⁺ for this compound (C₇H₁₄O₂) would be observed at an m/z corresponding to its molecular weight (130.18 g/mol ). Key fragmentation pathways for ketones and ethers include alpha-cleavage and McLafferty rearrangement. miamioh.eduyoutube.com

Key Fragmentation Pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This can lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 115, or the loss of the C₄H₉O alkyl chain to form the acetyl cation [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones. miamioh.edu

Cleavage at the Ether Linkage: Fragmentation can also occur adjacent to the ether oxygen. Cleavage of the C4-C5 bond can produce a stable oxonium ion. A significant fragment would be observed at m/z 73, corresponding to the [CH(OCH₃)CH₃]⁺ fragment.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the loss of a neutral alkene molecule. For this compound, this is a less probable primary pathway compared to alpha-cleavage.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Fragmentation Pathway
130 [C₇H₁₄O₂]⁺ Molecular Ion (M⁺)
115 [M - CH₃]⁺ Alpha-cleavage at C1-C2
73 [C₄H₉O]⁺ Cleavage at C4-C5

Chromatographic Analysis Methodologies

Chromatography is essential for separating components from a mixture and quantifying the amount of a substance. For this compound, both liquid and gas chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. researchgate.netnih.gov For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. sielc.com

Method development would involve:

Column Selection: A C18 or C8 column is a common choice for reversed-phase chromatography. sielc.com

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), is used as the mobile phase. sielc.comsielc.com The ratio is optimized to achieve good separation and a reasonable retention time. A gradient elution, where the solvent composition is changed over time, may be employed to improve peak shape and resolution.

Detection: As this compound possesses a carbonyl chromophore, it can be detected using an ultraviolet (UV) detector, typically at a wavelength around 210-280 nm. For more sensitive and specific detection, an HPLC system can be coupled with a mass spectrometer (LC-MS).

Table 3: Example HPLC Method Parameters for Analysis of Ketones

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 275 nm or Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. mdpi.comrjptonline.org It is particularly well-suited for volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components as it travels through a capillary column. shimadzu.com The separated components then enter the mass spectrometer, which provides detailed structural information and confirms the identity of the compound by its mass spectrum and fragmentation pattern. GC-MS is widely used for both qualitative and quantitative analysis of this compound in various matrices.

Quantitative Structure-Chromatographic Retention Relationship (QSRR) studies are computational models that aim to predict the retention time of a chemical based on its molecular structure. researchgate.netmtak.hunih.govnih.gov These models establish a mathematical relationship between the chromatographic retention parameters and the molecular descriptors of a series of compounds. researchgate.netnih.gov

For a class of compounds like aliphatic ketones, a QSRR model could be developed to predict the retention behavior of this compound. mtak.hu This involves:

Data Set: A series of structurally related ketones with known chromatographic retention times is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., molecular weight, logP, polarity, molar volume, topological indices) are calculated for each compound. mdpi.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with retention times. mdpi.comnih.gov

Such models are valuable for predicting the retention of new or uncharacterized compounds, aiding in method development, and providing insights into the molecular mechanisms of chromatographic separation. researchgate.netchemrxiv.org

Chiroptical Spectroscopy for Absolute Configuration Assignment

The carbon atom at position 5 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net

The process involves:

Experimental Measurement: The VCD or ECD spectrum of the chiral sample is recorded. These techniques measure the differential absorption of left and right circularly polarized light.

Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the theoretical VCD and ECD spectra for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.net

Spectral Comparison: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (R). An inverted match indicates the (S)-configuration.

This combination of experimental chiroptical spectroscopy and theoretical calculations provides a reliable and non-destructive method for the unambiguous assignment of the absolute stereochemistry of chiral molecules like this compound. researchgate.netsemanticscholar.org

Electronic Circular Dichroism (ECD) Applications

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. In the context of this compound, the carbonyl group (C=O) at the 2-position and the methoxy group (-OCH3) at the 5-position would be the primary chromophores of interest.

In principle, an ECD analysis of this compound would involve the following:

Measurement of ECD Spectra: The ECD spectrum of an enantiomerically pure sample of this compound would be recorded, showing positive or negative Cotton effects corresponding to electronic transitions of the chromophores.

Quantum Chemical Calculations: Theoretical ECD spectra would be calculated for both the (R) and (S) enantiomers of this compound using computational methods such as Time-Dependent Density Functional Theory (TD-DFT).

Comparison and Assignment: The experimental ECD spectrum would be compared with the calculated spectra. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

Table 1: Potential Electronic Transitions for ECD Analysis of this compound

Chromophore Electronic Transition Expected Wavelength Region (nm)
Carbonyl (C=O) n → π* 270-300

This table is hypothetical and based on general principles of ECD spectroscopy for similar functional groups.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides detailed information about the three-dimensional structure of a molecule, as every vibrational mode in a chiral molecule can, in principle, be VCD active.

A VCD analysis of this compound would entail:

Experimental VCD and IR Spectra: The VCD and corresponding infrared (IR) absorption spectra of a pure enantiomer of this compound would be measured.

Computational Modeling: The vibrational frequencies and VCD intensities for both (R)- and (S)-5-Methoxyhexan-2-one would be calculated using quantum chemistry software.

Spectral Correlation: The experimental VCD spectrum would be compared to the calculated spectra. The absolute configuration is determined by identifying the enantiomer whose calculated spectrum matches the experimental one.

Table 2: Key Vibrational Modes for Potential VCD Analysis of this compound

Functional Group Vibrational Mode Approximate Frequency Range (cm⁻¹)
Carbonyl (C=O) Stretching 1700-1725
C-O-C (ether) Asymmetric Stretch 1080-1150

This table is illustrative and based on typical infrared frequencies for the listed functional groups.

Optical Rotatory Dispersion (ORD) in Stereochemical Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum exhibits a plain curve at wavelengths far from an absorption maximum and shows a Cotton effect (a peak and a trough) in the region of absorption. libretexts.org The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

For this compound, the carbonyl chromophore would be expected to produce a Cotton effect in the ORD spectrum around its n → π* absorption maximum (approximately 270-300 nm). libretexts.org The analysis would proceed by:

Measuring the ORD Spectrum: The ORD spectrum of a known enantiomer of this compound would be recorded, focusing on the region of the carbonyl absorption.

Analyzing the Cotton Effect: The sign of the Cotton effect (positive or negative) would be determined.

Application of the Octant Rule: For ketones, the Octant Rule is an empirical rule that relates the sign of the Cotton effect to the spatial disposition of substituents around the carbonyl group. By applying this rule to the preferred conformation of this compound, a prediction of the absolute configuration can be made.

Integrated Chiroptical Approaches for Complex Stereochemistry

For molecules with conformational flexibility, such as this compound, relying on a single chiroptical technique can sometimes be ambiguous. An integrated approach, combining data from ECD, VCD, and ORD, provides a more robust and reliable determination of stereochemistry.

This comprehensive strategy involves:

Conformational Search: A thorough computational search for all low-energy conformers of the molecule is performed.

Spectra Calculation for Each Conformer: ECD, VCD, and ORD spectra are calculated for each significant conformer.

Boltzmann Averaging: The calculated spectra for each conformer are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The experimental ECD, VCD, and ORD spectra are then compared with the final Boltzmann-averaged theoretical spectra. A strong correlation across all three techniques provides a very high level of confidence in the assignment of the absolute configuration.

While no specific studies on this compound are currently available, the application of these integrated chiroptical methods represents the gold standard for the stereochemical elucidation of such chiral molecules and would be the recommended approach for future research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Spectroscopic Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Methoxyhexan-2-one, DFT calculations could be employed to predict various spectroscopic data, which are crucial for its identification and characterization.

Researchers would typically use a functional, such as B3LYP, combined with a basis set (e.g., 6-31G*) to optimize the ground-state geometry of the molecule. Following optimization, vibrational frequency calculations could be performed to predict the infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts (¹H and ¹³C) could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions would then be compared with experimental spectra to confirm the molecular structure.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)
H at C1Data not available
H at C3Data not available
H at C4Data not available
H at C5Data not available
H at C6Data not available
Methoxy (B1213986) ProtonsData not available
¹³C NMR Chemical Shifts (ppm)
C1 (CH₃)Data not available
C2 (C=O)Data not available
C3 (CH₂)Data not available
C4 (CH₂)Data not available
C5 (CH)Data not available
C6 (CH₃)Data not available
Methoxy CarbonData not available
Key IR Vibrational Frequencies (cm⁻¹)
C=O StretchData not available
C-O-C StretchData not available
C-H StretchData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.

Quantum Chemical Predictions in Stereochemistry

This compound possesses a stereocenter at the C5 position, meaning it can exist as two enantiomers: (R)-5-Methoxyhexan-2-one and (S)-5-Methoxyhexan-2-one. Quantum chemical calculations are invaluable for studying these stereoisomers.

By calculating the total electronic energy of the optimized structures of both the (R) and (S) enantiomers, their relative thermodynamic stabilities can be assessed. While enantiomers have identical energies in an achiral environment, computational methods can be used to simulate their interaction with other chiral molecules or with plane-polarized light. For instance, calculations can predict the optical rotation and electronic circular dichroism (ECD) spectra, which are instrumental in determining the absolute configuration of a chiral molecule.

Table 2: Hypothetical Quantum Chemical Predictions for Stereoisomers of this compound

Property(R)-5-Methoxyhexan-2-one(S)-5-Methoxyhexan-2-one
Calculated Ground State EnergyIdenticalIdentical
Predicted Optical Rotation [α]DValue not availableOpposite sign to R
Key ECD Cotton EffectsData not availableData not available

Note: This table illustrates the type of data that would be generated from such a study. Actual values are not available from published research.

Molecular Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its physical properties (like boiling point and solubility) and its behavior in a biological system. Molecular modeling techniques, including molecular dynamics (MD) simulations and molecular docking, can elucidate these interactions.

The molecule contains a ketone group (a hydrogen bond acceptor) and an ether group (also a hydrogen bond acceptor). It lacks strong hydrogen bond donors. Molecular modeling could be used to study how this compound forms hydrogen bonds with donor molecules like water or alcohols. Van der Waals forces and dipole-dipole interactions would also significantly contribute to its intermolecular interaction profile. Simulations could map the electrostatic potential surface of the molecule, highlighting the electron-rich regions (the oxygen atoms) that are most likely to engage in interactions.

Structure-Activity Relationship (SAR) Derivations (excluding clinical outcomes)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. While clinical outcomes are excluded, computational SAR can predict how modifications to the structure of this compound might affect its interaction with a specific protein target or its general chemical reactivity.

For example, a computational SAR study might involve creating a library of virtual analogs of this compound. Modifications could include changing the length of the alkyl chain, altering the position of the methoxy or ketone group, or substituting the methoxy group with other functionalities. By calculating various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, and electronic properties) for each analog, quantitative structure-activity relationship (QSAR) models could be developed. These models could then predict, for instance, the binding affinity of these compounds to a hypothetical enzyme active site without referencing any clinical data.

Investigative Applications in Research

Role as an Intermediate and Reagent in Organic Synthesis

There is no specific information available detailing the role of 5-Methoxyhexan-2-one as an intermediate or reagent in organic synthesis.

Applications in Polymer Science and Materials Chemistry

No specific applications of this compound in polymer science or materials chemistry have been documented in the available literature.

Utility in Agrochemical Research

There is no available data to support the utility of this compound in agrochemical research.

Enzymatic Biotransformations and Biocatalysis

Specific studies on the enzymatic biotransformation or biocatalysis of this compound could not be found.

Environmental Fate and Biodegradation Studies

There is no information available regarding the environmental fate or biodegradation pathways of this compound.

Exploration of Biological Activity Mechanisms Non Clinical

Interaction with Molecular Targets (Enzymes and Proteins)

At present, there is no specific data identifying the molecular targets, such as enzymes and proteins, with which 5-Methoxyhexan-2-one interacts. In principle, the methoxy (B1213986) group (–OCH₃) can be a significant contributor to molecular interactions. tandfonline.comnih.gov It can act as a hydrogen bond acceptor and its methyl group can participate in van der Waals or lipophilic interactions within protein pockets. tandfonline.com The ketone group (C=O) is also a polar feature capable of forming hydrogen bonds with amino acid residues in a protein's active or allosteric site.

Table 1: Potential Molecular Interactions of this compound Functional Groups

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Methoxy (-OCH₃)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Asparagine, Glutamine
Van der Waals / LipophilicLeucine (B10760876), Isoleucine, Valine, Alanine
Ketone (C=O)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Asparagine, Glutamine

Mechanisms of Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has not been documented. Generally, small molecules can inhibit enzymes through various mechanisms, which are broadly classified as reversible or irreversible. wikipedia.orglibretexts.orglibretexts.org

Competitive Inhibition: A molecule structurally similar to the enzyme's natural substrate could bind to the active site, preventing the substrate from binding.

Non-competitive Inhibition: An inhibitor could bind to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding. libretexts.org

Uncompetitive Inhibition: In this scenario, the inhibitor binds only to the enzyme-substrate complex. wikipedia.org

Without experimental data, it is not possible to determine if this compound inhibits any specific enzymes or by which of these mechanisms.

Protein Modification through Chemical Reactions

There is no evidence to suggest that this compound is involved in the chemical modification of proteins. Such modifications typically involve the formation of covalent bonds between a chemical and reactive amino acid side chains, such as the thiol group of cysteine or the amino group of lysine. researchgate.net Ketones are generally not highly reactive towards amino acid side chains under physiological conditions, although exceptions can occur.

Modulatory Effects on Receptors and Cellular Pathways

The effects of this compound on cellular receptors and signaling pathways are currently unknown. Small molecules can act as agonists or antagonists at cell surface or intracellular receptors, thereby activating or blocking downstream signaling cascades. nih.govnih.gov The methoxy group is a common feature in many pharmacologically active molecules and can influence how a ligand binds to its receptor. nih.govdrughunter.com However, without specific studies, any discussion of the modulatory effects of this compound would be purely speculative.

Involvement in Biochemical Pathways (e.g., Fatty Acid Metabolism)

There is no information available linking this compound to fatty acid metabolism or any other specific biochemical pathway.

Role in Antimicrobial Research (Mechanistic Aspects)

While some ketone-containing compounds have been investigated for antimicrobial properties, the specific role and mechanistic aspects of this compound in antimicrobial research have not been reported. Potential antimicrobial mechanisms for small molecules can include disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication. nih.gov

Antioxidant Mechanisms at a Molecular Level

The antioxidant potential of this compound has not been evaluated in the available literature. Antioxidant activity at a molecular level can occur through several mechanisms, including:

Radical Scavenging: Direct donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov

Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species. nih.gov

Upregulation of Antioxidant Enzymes: Some compounds can induce the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. mdpi.com

The chemical structure of this compound does not possess the typical features of a potent direct antioxidant, such as a phenolic hydroxyl group. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Potential research avenues include:

Catalytic C-H Alkoxylation: Direct, late-stage functionalization of a C-H bond in a precursor like 5-methylhexan-2-one or hexan-2-one is a promising, atom-economical approach. Research could focus on developing selective metal- or photo-catalysts to install the methoxy (B1213986) group at the C5 position.

Stereoselective Synthesis: The chiral center at the C5 position invites the development of asymmetric syntheses to produce enantiomerically pure (R)- or (S)-5-Methoxyhexan-2-one. Methods like copper-catalyzed cross-coupling of chiral α-alkoxyalkylstannanes with appropriate acyl donors could be explored to achieve high stereocontrol. nih.gov

Flow Chemistry: Continuous flow synthesis could be investigated to improve reaction efficiency, safety, and scalability. This approach could be particularly beneficial for optimizing reaction conditions like temperature, pressure, and reaction time for a potential multi-step synthesis.

Green Chemistry Approaches: Future synthetic strategies could focus on using greener solvents, reducing energy consumption, and utilizing catalysts that are recoverable and reusable. For instance, L-proline-catalyzed three-component reactions of aldehydes, ketones, and alcohols represent a direct method for forming β-alkoxy ketones and could potentially be adapted.

Advanced Spectroscopic and Analytical Techniques

Detailed spectroscopic and analytical data for 5-Methoxyhexan-2-one are not extensively published. A foundational research direction would be the complete characterization of this compound. Beyond standard techniques like ¹H and ¹³C NMR and infrared spectroscopy, advanced methods could provide deeper structural and purity insights.

Future research could employ:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the methoxy group at the C5 position.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the elemental composition. Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be critical for identifying impurities and for future use in analyzing the compound in complex matrices, such as in metabolic studies. creative-proteomics.comcreative-proteomics.com

Chiral Chromatography: To support stereoselective synthesis, the development of chiral HPLC or GC methods would be necessary to separate and quantify the enantiomers of this compound.

Hyphenated Techniques: The combination of multiple analytical methods, such as NMR-MS, could provide comprehensive real-time data on reaction monitoring or degradation studies. numberanalytics.com

Deeper Insights into Biological Mechanisms and Pathways

There is no published research on the biological activity, metabolic fate, or toxicological profile of this compound. This area represents a significant opportunity for new discoveries.

Emerging research could focus on:

Initial Bioactivity Screening: The compound could be screened against various biological targets to identify any potential pharmacological activity. Alkoxy ketone moieties are present in some biologically active molecules and natural products, suggesting this could be a fruitful area. nih.govmdpi.com

Metabolic Profiling: In vitro and in vivo studies could be designed to understand how this compound is metabolized. Identifying the metabolic pathways and resulting products would be crucial for any future development as a pharmaceutical or industrial chemical. Advanced analytical techniques like LC-MS/MS would be central to these investigations. creative-proteomics.com

Enzyme Inhibition Studies: Ketones and their derivatives can interact with various enzymes. Future work could investigate if this compound acts as an inhibitor or substrate for specific enzyme classes, such as cytochrome P450s or dehydrogenases.

Mechanism of Action Studies: Should any significant biological activity be discovered, subsequent research would need to elucidate its mechanism of action. This would involve identifying the molecular target and the downstream cellular pathways affected by the compound.

Exploration of New Industrial and Research Applications

The potential applications of this compound are currently unexplored. Research in this domain would aim to identify unique properties that could make it a valuable chemical for industrial or scientific use.

Potential areas for exploration include:

Solvent Properties: Ketones are widely used as industrial solvents. numberanalytics.comnumberanalytics.com Research could characterize the solvent properties of this compound, such as its polarity, boiling point, and ability to dissolve various polymers and resins, to see if it offers advantages over common solvents like methyl isobutyl ketone (MIBK).

Flavor and Fragrance: Many ketones possess distinct, often pleasant, odors. numberanalytics.com The sensory properties of this compound could be evaluated to determine its potential as a novel ingredient in the flavor and fragrance industry.

Polymer Chemistry: Ketones can be used as building blocks or intermediates in polymer synthesis. numberanalytics.com Future research could investigate if this compound can be used as a monomer or a precursor for creating new polymers with unique thermal or mechanical properties.

Synthetic Building Block: The bifunctional nature of the molecule (a ketone and an ether) makes it a potentially versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govnumberanalytics.com Research could demonstrate its utility in organic synthesis by converting it into various derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-Methoxyhexan-2-one while minimizing side reactions?

  • Methodological Answer : Focus on reaction conditions such as temperature control (e.g., maintaining 60–80°C for ketone formation), solvent selection (polar aprotic solvents like acetone or ethyl acetate), and catalysts (e.g., acidic or basic catalysts like KOH or H₂SO₄). Monitor reaction progress via GC-MS to detect intermediates like 5-methylhexenone derivatives, which may form due to incomplete methoxylation . Adjust stoichiometric ratios of methoxylating agents (e.g., methyl iodide) to prevent over-alkylation.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • GC-MS : Quantify purity and detect volatile impurities (e.g., residual solvents like hexane).
  • NMR (¹H/¹³C) : Confirm methoxy group integration (δ 3.2–3.4 ppm for CH₃O) and ketone carbonyl resonance (δ 205–220 ppm in ¹³C NMR).
  • FTIR : Validate C=O stretching (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1100–1250 cm⁻¹).
    Cross-reference data with NIST Chemistry WebBook for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Flammability : Store in flame-proof cabinets (NFPA flammability rating: 3 ). Use CO₂ or dry powder extinguishers for fire emergencies.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use local exhaust ventilation to limit vapor inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water spray to prevent dispersion .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in the regioselectivity of this compound’s synthetic pathways?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compare activation energies of competing pathways (e.g., methoxylation at C5 vs. C3 positions). Validate models using experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (e.g., ¹⁸O tracing in methoxy groups). Address discrepancies by adjusting solvent polarity parameters in simulations .

Q. What strategies mitigate batch-to-batch variability in this compound’s spectroscopic data during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints in real time.
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., agitation rate, reagent purity).
  • Post-Synthesis Purification : Employ fractional distillation (bp ~130–140°C ) or recrystallization (if solid derivatives are feasible). Cross-validate with triple-quadrupole LC-MS for trace impurity profiling .

Q. How can researchers reconcile conflicting toxicity data for this compound in environmental exposure studies?

  • Methodological Answer : Conduct species-specific assays (e.g., Daphnia magna LC₅₀ vs. algal growth inhibition) to clarify ecotoxicological thresholds. Use OECD Test Guidelines (e.g., TG 201/202) under controlled pH/temperature conditions. Apply multivariate analysis to isolate confounding factors (e.g., metabolite degradation products like 5-hydroxyhexan-2-one) .

Data Contradiction Analysis

Q. Why do reported boiling points for this compound vary across literature sources (e.g., 130–140°C)?

  • Methodological Answer : Variations arise from differences in measurement conditions (e.g., ambient pressure calibration) or impurity levels. Standardize measurements using vacuum distillation (e.g., 18 mmHg for bp 130–131°C ) and validate with gas chromatography retention indices. Publish full experimental parameters (pressure, heating rate) to enhance reproducibility .

Methodological Best Practices

Q. What quality control measures ensure reliable biological assay results using this compound as a solvent?

  • Methodological Answer :

  • Solvent Purity : Pre-purify via molecular sieves or activated alumina to remove water (<50 ppm).
  • Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HepG2) to confirm solvent inertness at working concentrations.
  • Blind Controls : Include solvent-only controls to isolate artifact signals in spectroscopic assays (e.g., fluorescence quenching) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.